1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline and pyrazole are both important heterocyclic compounds . Quinoline is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Pyrazole compounds are known for their diverse pharmacological effects .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various methods such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Pyrazole derivatives can be synthesized using hydrazine .Molecular Structure Analysis
The molecular structure of quinoline and pyrazole derivatives can be confirmed using techniques like elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . Pyrazole compounds can also undergo various chemical reactions .Scientific Research Applications
Optical Properties and Applications
Research into pyrazolo[3,4-b]quinoline derivatives has shown their potential in optical applications. For instance, studies on their UV-vis spectroscopy and quantum chemical characteristics have revealed these compounds as candidates for luminescent or electroluminescent applications, with their light emission properties varying based on solvent polarity, suggesting their use in various optical devices (Danel et al., 2010). These findings underscore the potential of pyrazolo[3,4-b]quinoline derivatives in developing new materials for optical and electronic applications.
Synthetic Approaches
The synthesis of pyrazolo[3,4-c]quinoline derivatives has been explored, with methodologies focusing on the formation of these compounds from various precursors. One such method involves the condensation and cyclization of specific starting materials, highlighting the synthetic versatility and the potential for generating a wide array of derivatives with varied properties (Nagarajan & Shah, 1992). This approach is significant for the creation of compounds with tailored features for specific research or industrial applications.
Biological Activity Potential
Pyrazolo[3,4-b]quinoline derivatives have also been studied for their potential biological activities. For example, some derivatives exhibit antimicrobial and antiviral activities, making them subjects of interest in the development of new therapeutic agents (Kumara et al., 2016). Such studies are crucial for expanding the arsenal of compounds available for drug development and understanding the structural features that contribute to their biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death and thus treating the diseases they cause . .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF2N3/c1-13-2-4-14(5-3-13)22-18-12-27-21-11-20(26)19(25)10-17(21)23(18)29(28-22)16-8-6-15(24)7-9-16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOECBVWNBNINNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
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